molecular formula C20H25N5O2 B5350737 6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide

6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide

Cat. No. B5350737
M. Wt: 367.4 g/mol
InChI Key: QDBSDADKWQTWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as APN, is a chemical compound that has been widely studied in scientific research. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have various biochemical and physiological effects.

Mechanism of Action

6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide acts as a precursor to NAD+, a molecule that plays a crucial role in energy metabolism and cellular signaling. By increasing NAD+ levels, this compound can activate various enzymes and signaling pathways that promote cellular health and function. Additionally, this compound has been found to activate sirtuins, a class of enzymes that regulate cellular metabolism and aging.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, increase ATP production, and reduce oxidative stress. Additionally, this compound has been found to activate sirtuins, which can promote cellular health and longevity. These effects have been linked to potential benefits in treating various diseases, including neurodegenerative disorders, cancer, and metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to increase NAD+ levels and activate sirtuins. This can be useful in studying cellular metabolism and aging. However, this compound can be expensive and may not be suitable for all experimental models. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, this compound may have potential applications in cancer therapy, as it has been found to inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide involves the reaction of 3-(acetylamino)pyrrolidine with 3-bromopyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with nicotinoyl chloride to yield this compound. This synthesis method has been optimized to produce this compound in high yields and purity.

Scientific Research Applications

6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to improve mitochondrial function, increase NAD+ levels, and reduce oxidative stress. These effects have been linked to potential benefits in treating various diseases, including neurodegenerative disorders, cancer, and metabolic disorders.

properties

IUPAC Name

6-(3-acetamidopyrrolidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15(26)24-18-9-12-25(14-18)19-8-7-16(13-23-19)20(27)22-11-4-6-17-5-2-3-10-21-17/h2-3,5,7-8,10,13,18H,4,6,9,11-12,14H2,1H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSDADKWQTWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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